molecular formula C22H28O9S B1676318 Mesyl Salvinorin B CAS No. 862073-79-8

Mesyl Salvinorin B

Cat. No. B1676318
M. Wt: 468.5 g/mol
InChI Key: JPQCLBRBPPZECE-VOVNARLJSA-N
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Description

Mesyl Salvinorin B is a potent and selective kappa opioid receptor (KOP-r) agonist . It is known to prevent the Alcohol Deprivation Effect (ADE) in mice and reduces alcohol intake and preference in Chronic Escalation Drinking (CED) mice .


Synthesis Analysis

Mesyl Salvinorin B was synthesized from Salvinorin A as described in previous research .


Molecular Structure Analysis

The molecular formula of Mesyl Salvinorin B is C22H28O9S . It has a mesylate substitution at the C-2 position on its scaffold .


Chemical Reactions Analysis

Mesyl Salvinorin B has been shown to act as a G-biased full agonist of the KOP-r and induce both β-arrestin 2 recruitment and G-protein .


Physical And Chemical Properties Analysis

The exact mass of Mesyl Salvinorin B is 468.15 and its molecular weight is 468.510 . The elemental analysis shows that it contains Carbon (56.40%), Hydrogen (6.02%), Oxygen (30.73%), and Sulfur (6.84%) .

Scientific Research Applications

Kappa Opioid Receptor Agonist and Anti-Cocaine Effects

Mesyl Salvinorin B (Mesyl Sal B), a kappa opioid receptor (KOPr) agonist and an analogue of Salvinorin A, has been studied for its potential in treating cocaine addiction. It attenuates cocaine-induced hyperactivity and sensitization in rats, with fewer side effects compared to Salvinorin A. Mesyl Sal B does not significantly affect sucrose self-administration, indicating its selective action on cocaine addiction behaviors without general reward suppression (Kivell et al., 2018).

Alcoholism Treatment

Research indicates that Mesyl Sal B, in combination with naltrexone (a mu-opioid receptor antagonist), significantly reduces alcohol intake in mice. This combination was effective in reducing alcohol consumption at lower doses than when each drug was used individually. This suggests a potential therapeutic application of Mesyl Sal B for alcoholism treatment (Zhou et al., 2017).

Anti-Addiction Effects and Reduced Side Effects

Mesyl Sal B is also being explored for its anti-addiction effects, specifically in reducing cocaine-seeking behavior in rats. Importantly, studies have shown that it exhibits fewer aversive and anxiogenic effects compared to traditional KOPr agonists, making it a more appealing candidate for pharmacotherapy development in treating addiction (Culverhouse, 2016).

Treatment of Alcohol Relapse

Further studies on Mesyl Sal B have shown its potential in preventing alcohol relapse. In a mouse model, it effectively mitigated the alcohol deprivation effect, a phenomenon representing alcohol relapse, especially when used in combination with naltrexone. This indicates its potential utility in relapse prevention in alcoholism (Zhou et al., 2018).

Learning and Memory Effects

Investigations into the effects of Mesyl Sal B on learning and memory revealed no significant impairments in recognition memory in rats. This is notable as some KOPr agonists can negatively affect memory, suggesting that Mesyl Sal B might offer therapeutic benefits without compromising cognitive functions (Welsh, 2017).

Pain Treatment Applications

Mesyl Sal B has been evaluated for its analgesic properties. Although it exhibits weaker analgesic effects compared to Sal A, it is not associated with sedative effects, making it a potential target for pain treatment research. Its longer duration of action compared to Sal A suggests a better pharmacokinetic profile, which is advantageous for clinical applications (Kumar, 2014)

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCLBRBPPZECE-VOVNARLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesyl Salvinorin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
BM Kivell, KF Paton, N Kumar, AS Morani… - Molecules, 2018 - mdpi.com
The acute activation of kappa opioid receptors (KOPr) produces antinociceptive and anti-cocaine effects, however, their side-effects have limited further clinical development. Mesyl Sal …
Number of citations: 33 www.mdpi.com
Y Zhou, R Crowley, T Prisinzano, MJ Kreek - Neuroscience letters, 2018 - Elsevier
… Mesyl Salvinorin B (MSB) is a potent and selective kappa opioid receptor (KOP-r) full agonist, with fewer side effects (eg., sedation or anhedonia) than classic KOP-r full agonists and a …
Number of citations: 13 www.sciencedirect.com
Y Zhou, RS Crowley, K Ben, TE Prisinzano, MJ Kreek - Brain research, 2017 - Elsevier
Mesyl Salvinorin B (MSB) is a potent selective kappa opioid receptor (KOP-r) agonist that has potential for development as an anti-psychostimulant agent with fewer side-effects (eg, …
Number of citations: 23 www.sciencedirect.com
KL Mores, BR Cummins, RJ Cassell… - Frontiers in …, 2019 - frontiersin.org
… We specifically reviewed nalfurafine, 22-thiocyanatosalvinorin A (RB-64), mesyl-salvinorin B, 2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)…
Number of citations: 90 www.frontiersin.org
AD Dunn, B Reed, J Erazo, A Ben-Ezra… - ACS chemical …, 2019 - ACS Publications
… The natural product Salvinorin A was also tested, along with a closely related derivative Mesyl Salvinorin B, which has been studied for its antiaddiction properties (Figure 1A). (24) The …
Number of citations: 35 pubs.acs.org
N Kumar - 2014 - researcharchive.victoria.ac.nz
… acetate group on the C-2 terminal of Salvinorin A with a tetrohydropyran moiety results in Tetrahydropyran Salvinorin A; substitution with a mesylate group results in Mesyl Salvinorin B. …
Number of citations: 5 researcharchive.victoria.ac.nz
AM Sherwood, RS Crowley, KF Paton… - Journal of medicinal …, 2017 - ACS Publications
Previous structure–activity studies on the neoclerodane diterpenoid salvinorin A have demonstrated the importance of the acetoxy functionality on the A-ring in its activity as a κ-opioid …
Number of citations: 27 pubs.acs.org
SA Welsh - 2017 - researcharchive.vuw.ac.nz
… This thesis will investigate whether Sal A analogues, namely Ethynyl Sal A (Ethy Sal A), Mesyl Salvinorin B (Mesyl Sal B), and Bromo Salvinorin A (Bromo Sal A), produce a memory …
Number of citations: 1 researcharchive.vuw.ac.nz
AR French, RM van Rijn - Pharmacological Research, 2022 - Elsevier
… In this review, we discuss nalfurafine, the salvinorin A analogs RB-64, mesyl salvinorin B (Mesyl Sal B), ethoxymethyl ether salvinorin B (EOM Sal B), 16-Bromo salvinorin A (16-Bromo …
Number of citations: 8 www.sciencedirect.com
S Chakraborty, S Majumdar - Biochemistry, 2020 - ACS Publications
Pain remains a very pervasive problem throughout medicine. Classical pain management is achieved through the use of opiates belonging to the mu opioid receptor (MOR) class, …
Number of citations: 43 pubs.acs.org

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